molecular formula C9H6BrNO2 B1490747 7-Bromoisoquinoline-1,3(2H,4H)-dione CAS No. 1033330-27-6

7-Bromoisoquinoline-1,3(2H,4H)-dione

Cat. No. B1490747
CAS RN: 1033330-27-6
M. Wt: 240.05 g/mol
InChI Key: KGFZTGLQLRNJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromoisoquinoline-1,3(2H,4H)-dione, also known as 7-bromoisoquinoline-1,3-dione, is an organic compound that can be used in various scientific applications. It is a brominated heterocyclic compound containing both nitrogen and oxygen atoms in the ring structure, and is an important intermediate in organic synthesis. It has a variety of uses in organic synthesis, medicinal chemistry, and drug discovery.

Scientific Research Applications

HIV-1 Integrase and Reverse Transcriptase Ribonuclease H Inhibition

7-Bromoisoquinoline-1,3(2H,4H)-dione derivatives have been investigated for their potential in inhibiting HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. These studies have shown that certain derivatives can effectively inhibit these viral functions, suggesting their potential use in antiviral therapies (Billamboz et al., 2011), (Suchaud et al., 2014).

Synthesis and Chemical Properties

Recent developments in the synthesis of isoquinoline-1,3(2H,4H)-dione compounds, including the 7-Bromoisoquinoline derivative, have been a focus for chemists. These efforts aim to find efficient, green, and mild synthetic methods for these compounds (Niu & Xia, 2022).

Antiviral Activities

Studies have explored the antiviral activities of 7-Bromoisoquinoline-1,3(2H,4H)-dione derivatives against HIV-1 and Hepatitis B virus. These compounds have shown effectiveness in inhibiting viral replication, suggesting their potential as antiviral agents (Cai et al., 2014).

Novel Synthesis Methods

Innovative methods have been developed for the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives, including the use of visible light-induced carboperfluoroalkylation. These methods allow for a rapid and mild synthesis of these compounds, broadening their potential applications in medicinal chemistry (Tang et al., 2015).

Antitumor Activity

Research has also been conducted on the antitumor properties of 2-arylisoquinoline-1,3(2H,4H)-dione derivatives. These studies have evaluated their cytotoxic activities against various cancer cell lines and in animal models, indicating their potential in cancer therapy (Kang et al., 2014).

properties

IUPAC Name

7-bromo-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-2-1-5-3-8(12)11-9(13)7(5)4-6/h1-2,4H,3H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFZTGLQLRNJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoisoquinoline-1,3(2H,4H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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